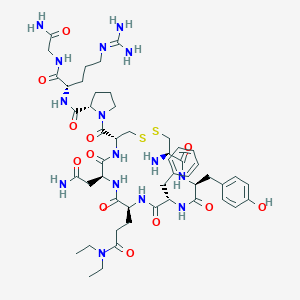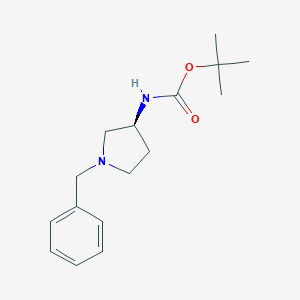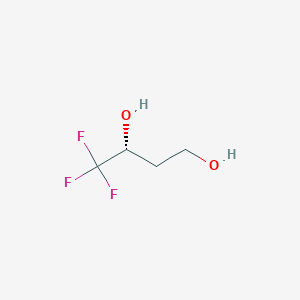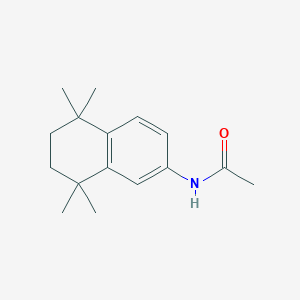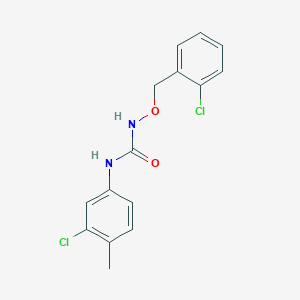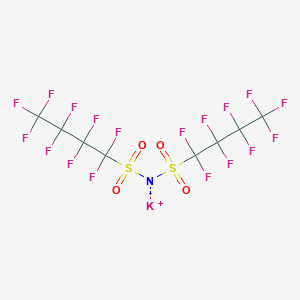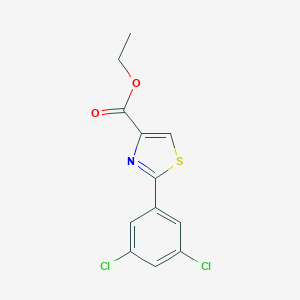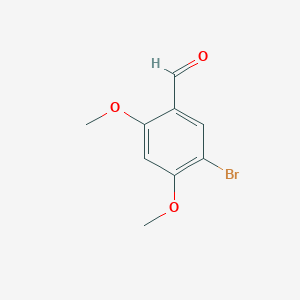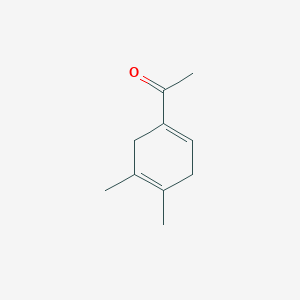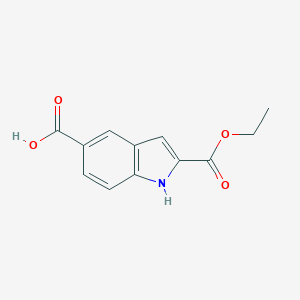
2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid
Vue d'ensemble
Description
The compound 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid is a derivative of indole, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their biological importance and are often used as precursors in the synthesis of various heterocyclic compounds. The ethoxycarbonyl group at the C2 position is a common functional group that can influence the chemical reactivity and physical properties of the molecule .
Synthesis Analysis
The synthesis of 3-ethoxycarbonylindoles, which are closely related to the compound of interest, can be achieved through a mild and efficient method involving the addition of ethyl diazoacetate (EDA) to 2-aminobenzaldehydes. This process yields the indole core with excellent functional group tolerance and perfect regiochemical control, allowing for the creation of a variety of indole building blocks .
Molecular Structure Analysis
The molecular structure of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, a compound similar to 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid, shows that the indole moiety is planar. The ethoxycarbonyl and ethoxy groups form dihedral angles with the indole core, which can affect the molecule's overall conformation and reactivity. The molecules can also engage in hydrogen bonding, forming dimers .
Chemical Reactions Analysis
The reactivity of indole derivatives can be influenced by substituents such as the ethoxycarbonyl group. This group can exert steric and electron-acceptor effects, which can affect the substitution reactions on the indole ring. The presence of this group can thus direct the course of chemical reactions, leading to the synthesis of novel indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be characterized using various spectroscopic techniques. For instance, methyl 5-methoxy-1H-indole-2-carboxylate, a compound with structural similarities to the one of interest, has been studied using FT-IR, FT-Raman, UV, 1H, and 13C NMR spectroscopy. These studies provide insights into the vibrational modes, electronic nature, and magnetic field environment of the molecule. Computational studies, including HOMO-LUMO energy distribution and natural bond orbital (NBO) analysis, can also reveal the reactivity and potential non-linear optical (NLO) properties of these molecules .
Applications De Recherche Scientifique
Indole Synthesis
Indoles, including structures related to 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid, are central to organic chemistry, offering a plethora of applications in drug development, material science, and synthetic chemistry. The indole structure is pivotal in medicinal chemistry, given its presence in natural alkaloids and pharmaceuticals. Innovative methods for indole synthesis enhance the arsenal of organic synthesis, enabling the construction of complex molecules for therapeutic purposes. The synthesis of indoles, including various derivatives, is crucial for advancing drug discovery processes, highlighting the importance of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid and related compounds in developing new therapeutic agents (Taber & Tirunahari, 2011).
Biomass Conversion and Sustainable Materials
The conversion of biomass into valuable chemicals and materials is a significant area of research, aiming to replace non-renewable resources with sustainable alternatives. Compounds like 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid can be synthesized from biomass derivatives, contributing to the development of new materials and fuels. This research not only supports the chemical industry's shift towards sustainability but also opens up new avenues for the utilization of renewable resources in the synthesis of complex molecules (Chernyshev, Kravchenko, & Ananikov, 2017).
Drug Synthesis and Medical Applications
Levulinic acid, a biomass-derived chemical, demonstrates the versatility of carboxylic acid derivatives in drug synthesis. Its functional groups facilitate the synthesis of a wide range of pharmaceuticals, indicating the potential of 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid in similar applications. The ability to simplify drug synthesis processes, reduce costs, and improve efficacy underscores the importance of such compounds in medicinal chemistry. The role of carboxylic acid derivatives in developing drugs for cancer treatment and other medical applications highlights their significance in advancing healthcare solutions (Zhang et al., 2021).
Antioxidant, Antimicrobial, and Cytotoxic Activity
Natural carboxylic acids, akin to 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid, exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. These properties are crucial for the development of new pharmaceuticals and functional materials. Understanding the structure-activity relationships of these compounds enhances our ability to design more effective drugs and materials with specific biological properties (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition and Industrial Chemical Production
The study of carboxylic acids' inhibition on microbial biocatalysts sheds light on their potential industrial applications, especially in bio-based chemical production. Understanding the inhibitory effects of compounds like 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid on microbes can lead to the development of more robust biocatalytic processes. This research is pivotal for optimizing the production of bio-renewable chemicals and fuels, contributing to the sustainability of chemical manufacturing (Jarboe, Royce, & Liu, 2013).
Propriétés
IUPAC Name |
2-ethoxycarbonyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)10-6-8-5-7(11(14)15)3-4-9(8)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVYPAYXEMVXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592508 | |
| Record name | 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid | |
CAS RN |
138731-14-3 | |
| Record name | 2-(Ethoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ethoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




